molecular formula C20H20FNO4 B601697 (S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one CAS No. 528565-93-7

(S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

Cat. No.: B601697
CAS No.: 528565-93-7
M. Wt: 357.39
InChI Key:
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Description

(S)-3-(®-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a hydroxypentanoyl chain, and an oxazolidinone ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(®-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves the use of a fluorinated benzene derivative, which can be introduced via a nucleophilic substitution reaction.

    Attachment of the hydroxypentanoyl chain: This can be accomplished through a series of reactions, including esterification, reduction, and subsequent functional group transformations.

Industrial Production Methods

Industrial production of (S)-3-(®-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one may involve optimized versions of the laboratory-scale synthetic routes. These methods often include:

    Catalytic processes: Utilizing catalysts to improve reaction efficiency and selectivity.

    Continuous flow reactors: Enhancing the scalability and safety of the production process.

    Purification techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(®-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: Can produce alcohols or amines.

    Substitution: Results in various substituted derivatives of the original compound.

Scientific Research Applications

(S)-3-(®-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(®-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one: A stereoisomer with different spatial arrangement of atoms.

    (S)-3-(®-5-(4-chlorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one: A compound with a chlorine atom instead of fluorine.

    (S)-3-(®-5-(4-fluorophenyl)-5-hydroxyhexanoyl)-4-phenyloxazolidin-2-one: A compound with a longer carbon chain.

Uniqueness

(S)-3-(®-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4S)-3-[(5R)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17-18,23H,4,7-8,13H2/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAZNWOHQJYCEL-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CCC[C@H](C2=CC=C(C=C2)F)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528565-93-7
Record name (S)-3-((R)-5-(4-Fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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